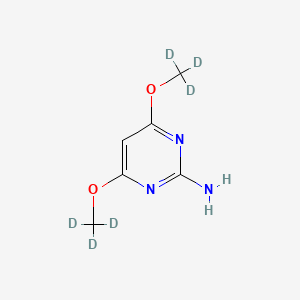

2-Amino-4,6-dimethoxypyrimidine-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-4,6-dimethoxypyrimidine is identified as a degradation product of sulfosulphuron in agricultural soil by ESI LC-MS/MS analysis . It was isolated as a metabolite during the biodegradation of bensulphuron-methyl by Penicillium pinophilum by liquid chromatography-mass spectrometry .

Synthesis Analysis

A novel synthesis route of 2-Amino-4,6-dimethoxypyrimidine (ADM) was put forward using malononitrile as the raw material . The influence of reactant ratio, temperature, and time on product quality and yield was explored . Another method for preparing 2-Amino-4,6-dimethoxypyrimidine involves the reaction of malononitrile with methanol and hydrogen chloride .Molecular Structure Analysis

The molecular formula of 2-Amino-4,6-dimethoxypyrimidine is C6H9N3O2 . Its molecular weight is 155.1546 .Chemical Reactions Analysis

2-Amino-4,6-dimethoxypyrimidine has been used in the preparation of cocrystal 2-amino-4,6-dimethoxypyrimidine-anthranilic acid (1/1) . It has also been synthesized from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and phase transfer catalyst (PTC), with dimethyl carbonate (DMC) instead of conventional toxic reagents .Physical And Chemical Properties Analysis

The melting point of 2-Amino-4,6-dimethoxypyrimidine is 94-96 °C (lit.) . It has a molecular weight of 155.15 . The compound has been demonstrated to be suitable for use in optical device fabrication, with optical transparency of 55% in the entire visible region, a lower cut-off wavelength at 228 nm, and a bandgap at 5.2 eV .Aplicaciones Científicas De Investigación

Cocrystal Formation and Hydrogen Bonding

2-Amino-4,6-dimethoxypyrimidine is suitable for use in the preparation of cocrystals. These cocrystals often involve interactions with other molecules through hydrogen bonding. For instance, it forms cocrystals with anthranilic acid, where the amino group of 2-amino-4,6-dimethoxypyrimidine interacts with the carboxylic group of anthranilic acid via N-H⋯O and O-H⋯N hydrogen bonds .

Degradation Product Identification

In the realm of environmental chemistry, 2-amino-4,6-dimethoxypyrimidine serves as an indicator. It has been identified as a degradation product of sulfosulphuron in agricultural soil using ESI LC-MS/MS analysis. Additionally, it was isolated as a metabolite during the biodegradation of bensulphuron-methyl by Penicillium pinophilum through liquid chromatography-mass spectrometry .

Mecanismo De Acción

Target of Action

2-Amino-4,6-dimethoxypyrimidine (ADM) is a derivative of pyrimidine and is an important intermediate of sulfonylurea herbicides . It is also used to synthesize thiourea compounds with broad-spectrum antimicrobial and insecticidal properties . The primary targets of ADM are the enzymes and proteins involved in these biochemical pathways.

Mode of Action

As an intermediate of sulfonylurea herbicides, it likely interacts with its targets to inhibit their function, leading to the desired herbicidal, antimicrobial, and insecticidal effects .

Biochemical Pathways

ADM affects the biochemical pathways related to the function of sulfonylurea herbicides and thiourea compounds . The downstream effects of these pathways include high activity, broad spectrum, low dosage, low toxicity, and high selectivity .

Result of Action

The molecular and cellular effects of ADM’s action are primarily related to its role as an intermediate in the synthesis of sulfonylurea herbicides and thiourea compounds . These compounds have high activity, broad spectrum, low dosage, low toxicity, and high selectivity .

Action Environment

The action, efficacy, and stability of ADM can be influenced by various environmental factors. For instance, the synthesis process of ADM requires specific reactant ratios, temperatures, and times for optimal product quality and yield . Furthermore, certain safety risks and environmental concerns are associated with the synthesis process .

Safety and Hazards

2-Amino-4,6-dimethoxypyrimidine causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . It should be stored in a well-ventilated place and kept in a tightly closed container .

Direcciones Futuras

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Propiedades

IUPAC Name |

4,6-bis(trideuteriomethoxy)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFRCHIUUKWBLR-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=NC(=N1)N)OC([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746992 |

Source

|

| Record name | 4,6-Bis[(~2~H_3_)methyloxy]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219803-92-5 |

Source

|

| Record name | 4,6-Bis[(~2~H_3_)methyloxy]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride](/img/structure/B583363.png)

![CMP SIALIC ACID, [SIALIC-6-14C]](/img/no-structure.png)

![5H,10H-Benzo[1',10']phenanthro[3',2':4,5]imidazo[2,1-a]isoindole-5,10-dione](/img/structure/B583371.png)

![2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B583383.png)

![2,5-Anhydro-4-O-alpha-L-idopyranuronosyl-D-mannose 1-[(4-Nitrophenyl)hydrazone] 6-(Hydrogen sulfate)](/img/structure/B583384.png)